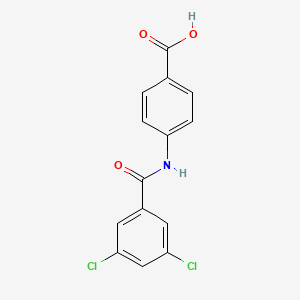

4-(3,5-Dichlorobenzamido)benzoic acid

Descripción general

Descripción

4-(3,5-Dichlorobenzamido)benzoic acid is an organic compound with the molecular formula C14H9Cl2NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5-dichlorobenzamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorobenzamido)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with an appropriate amine. One common method is the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride, which is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at a temperature of around 0-5°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions:

-

Esterification : Reacts with methanol/H to form methyl 4-(3,5-dichlorobenzamido)benzoate .

-

Salt Formation : Forms pharmaceutically relevant salts (e.g., N-methyl-D-glucamine salt) .

Example :

Amide Group Stability

-

Hydrolysis : Resists hydrolysis under acidic/basic conditions due to electron-withdrawing chloro groups .

-

Thermal Stability : Decomposes above 250°C without melting .

Electrophilic Aromatic Substitution

Example :

Coordination Chemistry

The carboxylic acid and amide groups act as ligands for metal complexes:

Reaction with Cu(II) :

Stability and Degradation

Aplicaciones Científicas De Investigación

Biological Applications

4-(3,5-Dichlorobenzamido)benzoic acid exhibits notable biological properties, particularly in pharmacology:

- Anti-inflammatory Activity : Studies indicate that this compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, suggesting potential therapeutic uses for conditions like arthritis .

- Analgesic Effects : Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) hints at similar mechanisms of action, making it a candidate for further drug development.

Case Study 1: Inhibition of Cyclooxygenase Enzymes

Research has demonstrated that this compound interacts effectively with cyclooxygenase enzymes. In vitro studies revealed that the compound inhibits these enzymes at low concentrations, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antiparasitic Activity

In a study focusing on Trypanosoma brucei, compounds related to this compound were tested for their ability to inhibit cell proliferation. Several derivatives showed significant potency against the parasite while demonstrating selectivity over human cells, indicating potential for antiparasitic drug development .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzoic Acid | Simple amine group | Precursor to various derivatives |

| 3,5-Dichlorobenzoic Acid | Two chlorine atoms on benzene | Lacks amide functionality |

| N-(3,5-Dichlorobenzoyl)-p-aminobenzoic Acid | Amide linkage with p-aminobenzoic | More complex interactions due to additional amine |

| 4-(Chlorobenzamido)benzoic Acid | Single chlorine substitution | Less potent compared to the dichloro variant |

Mecanismo De Acción

The mechanism of action of 4-(3,5-Dichlorobenzamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichlorobenzoic Acid: A precursor in the synthesis of 4-(3,5-Dichlorobenzamido)benzoic acid.

4-Aminobenzoic Acid: Another precursor used in the synthesis.

4-(3,5-Dichlorobenzoyl)amino]benzoic Acid: A closely related compound with similar properties

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amide and carboxylic acid functional groups.

Actividad Biológica

4-(3,5-Dichlorobenzamido)benzoic acid is an organic compound with the molecular formula C14H9Cl2NO3. It is a derivative of benzoic acid, characterized by the substitution of a hydrogen atom in the carboxyl group with a 3,5-dichlorobenzamido group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Weight : 310.1 g/mol

- CAS Number : 54057-49-7

- IUPAC Name : 4-[(3,5-dichlorobenzoyl)amino]benzoic acid

- Structure :

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoic acid with an amine such as 4-aminobenzoic acid. A common method includes converting 3,5-dichlorobenzoic acid to its acyl chloride form using thionyl chloride, followed by reaction with the amine in the presence of a base like triethylamine.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Studies suggest that derivatives of benzoic acid can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, including proteasome and cathepsin activation pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can alter enzyme activities or receptor functions, leading to various physiological effects. For instance, it has been shown to activate proteasomal pathways that are crucial for protein degradation and cellular homeostasis .

Case Studies and Research Findings

- Study on Proteasome Activity :

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents.

- In Silico Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(3,5-Dichlorobenzoyl)aminobenzoic acid | Antimicrobial | Enzyme inhibition |

| 4-Aminobenzoic Acid | Anti-inflammatory | Modulation of inflammatory pathways |

| 3,5-Dichlorobenzoic Acid | Antioxidant | Scavenging free radicals |

Propiedades

IUPAC Name |

4-[(3,5-dichlorobenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMCIHFGIGMYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588157 | |

| Record name | 4-(3,5-Dichlorobenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54057-49-7 | |

| Record name | 4-(3,5-Dichlorobenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.